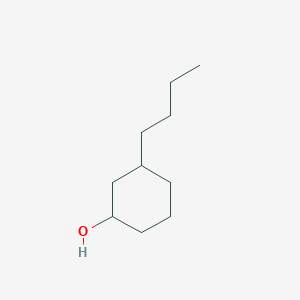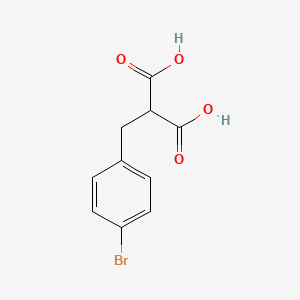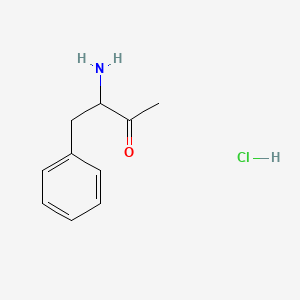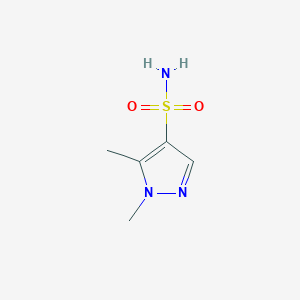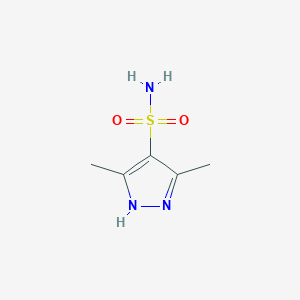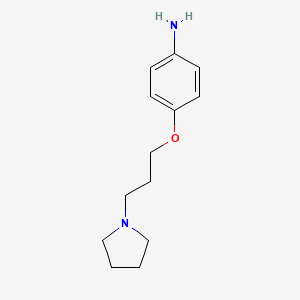
4-(3-(Pyrrolidin-1-yl)propoxy)aniline
Descripción general
Descripción
4-(3-(Pyrrolidin-1-yl)propoxy)aniline, also known as 4-PPPA, is an organic compound that is used in various scientific and research applications. It is a versatile compound that can be used to synthesize various other compounds and has been used in a wide range of studies.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The study of the crystal structure of pyrrolidinyl aniline derivatives, such as 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, offers insights into molecular coplanarity and hydrogen bonding. These characteristics are significant in understanding the molecular interactions and stability, which are crucial in material science and pharmaceutical applications (Krishnan et al., 2021).
Polymer Synthesis and Conductivity
Aniline and pyrrole, related to pyrrolidin-1-yl propoxy aniline, are essential in synthesizing conducting polymers like polyaniline and polypyrrole. These polymers have notable conductivity and are used in various applications such as alternative energy sources, erasable optical information storage, and non-linear optics (Blinova et al., 2007).
Synthesis of Pyrrolidine Derivatives
The synthesis of pyrrolidine derivatives, which share structural similarities with 4-(3-(Pyrrolidin-1-yl)propoxy)aniline, has been explored for their potential in creating various pharmaceutical and organic compounds. These syntheses involve techniques like microwave-assisted synthesis, providing efficient and rapid production methods (Vargas et al., 2012).
Antibacterial Activities
Compounds structurally similar to this compound, such as pyrrolidinyl-quinoline derivatives, have been synthesized and shown to possess broad-spectrum antibacterial activities. This highlights the potential use of pyrrolidinyl aniline derivatives in developing new antibacterial agents (Stefancich et al., 1985).
Docking and QSAR Studies
Pyrrolidinyl aniline derivatives have been used in docking and quantitative structure-activity relationship (QSAR) studies to understand their interaction with biological targets like c-Met kinase. These studies are crucial for drug discovery and development, helping to predict biological activities and molecular binding mechanisms (Caballero et al., 2011).
Electroluminescence Application
Derivatives of aniline, including those similar to pyrrolidinyl aniline, have been studied for their use in electroluminescence applications. These studies involve the synthesis and characterization of novel materials for use in organic light-emitting diodes (OLEDs), highlighting the potential of these compounds in advanced electronic applications (Vezzu et al., 2010).
Safety and Hazards
The safety precautions for handling this compound include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . It is also advised to keep the container tightly closed and protect it from moisture .
Propiedades
IUPAC Name |
4-(3-pyrrolidin-1-ylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-12-4-6-13(7-5-12)16-11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOVRSMFLFYABX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513378 | |
| Record name | 4-[3-(Pyrrolidin-1-yl)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343965-79-7 | |
| Record name | 4-[3-(Pyrrolidin-1-yl)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)
![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)


